Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1252818-03-3
VCID: VC8442190
InChI: InChI=1S/C25H30N4O4/c1-32-20-10-6-9-19(15-20)23-22(24(30)33-2)21(26-25(31)27-23)17-29-13-11-28(12-14-29)16-18-7-4-3-5-8-18/h3-10,15,23H,11-14,16-17H2,1-2H3,(H2,26,27,31)
SMILES: COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)CC4=CC=CC=C4)C(=O)OC
Molecular Formula: C25H30N4O4
Molecular Weight: 450.5

Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 1252818-03-3

Cat. No.: VC8442190

Molecular Formula: C25H30N4O4

Molecular Weight: 450.5

* For research use only. Not for human or veterinary use.

Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 1252818-03-3

Specification

CAS No. 1252818-03-3
Molecular Formula C25H30N4O4
Molecular Weight 450.5
IUPAC Name methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C25H30N4O4/c1-32-20-10-6-9-19(15-20)23-22(24(30)33-2)21(26-25(31)27-23)17-29-13-11-28(12-14-29)16-18-7-4-3-5-8-18/h3-10,15,23H,11-14,16-17H2,1-2H3,(H2,26,27,31)
Standard InChI Key VWLHDVLHSADLQS-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)CC4=CC=CC=C4)C(=O)OC
Canonical SMILES COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)CC4=CC=CC=C4)C(=O)OC

Introduction

Molecular Details

  • IUPAC Name: Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Functional Groups:

    • Piperazine ring with a benzyl substituent.

    • Methoxyphenyl group.

    • Tetrahydropyrimidine core with a ketone and ester functionalities.

General Characteristics

This compound is a derivative of tetrahydropyrimidine, a scaffold known for its biological relevance. The presence of a piperazine ring enhances its solubility and bioavailability, while the methoxyphenyl group contributes to its potential interactions with biological targets.

Synthesis Pathway

The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions using readily available starting materials. A plausible synthetic route for this compound might include:

  • Formation of the Tetrahydropyrimidine Core:

    • A Biginelli reaction involving urea (or thiourea), an aldehyde (e.g., 3-methoxybenzaldehyde), and a β-keto ester (e.g., methyl acetoacetate) under acidic conditions.

  • Introduction of the Piperazine Substituent:

    • Alkylation of the tetrahydropyrimidine derivative using benzylpiperazine and an appropriate alkyl halide or tosylate.

  • Esterification:

    • Conversion of the carboxylic acid group into a methyl ester using methanol and an acid catalyst.

These steps are typically optimized to maximize yield and purity.

Biological Activities

Tetrahydropyrimidines and their derivatives have been widely studied for their pharmacological properties:

Potential Activities

  • Antimicrobial: Many tetrahydropyrimidines exhibit antibacterial and antifungal properties due to their ability to interfere with microbial enzymes.

  • Anticancer: The compound's structural features suggest potential cytotoxic activity against cancer cells.

  • Central Nervous System (CNS) Activity: The piperazine moiety is common in psychoactive drugs, indicating possible CNS effects such as anxiolytic or antidepressant activity.

Mechanism of Action

The biological activity is likely mediated through interactions with enzymes or receptors, facilitated by hydrogen bonding, π–π stacking, or hydrophobic interactions between the functional groups and target biomolecules.

Analytical Characterization

To confirm the structure and purity of this compound, various analytical techniques are employed:

TechniquePurposeObservations
NMR SpectroscopyIdentifies hydrogen and carbon environmentsChemical shifts for methoxy, aromatic, and piperazine protons
Mass SpectrometryDetermines molecular weight and fragmentation patternConfirms molecular formula
IR SpectroscopyDetects functional groups (e.g., C=O, N-H)Peaks corresponding to ester and amide bonds
X-ray CrystallographyConfirms 3D structureReveals bond lengths and angles

Applications in Medicinal Chemistry

The compound’s design suggests it could be explored in various therapeutic areas:

  • Drug Development:

    • The piperazine group is prevalent in drugs targeting serotonin or dopamine receptors.

    • The tetrahydropyrimidine scaffold has been linked to antiviral and anti-inflammatory activities.

  • Lead Optimization:

    • Modifications to the methoxyphenyl or piperazine groups could enhance potency or selectivity.

    • Ester hydrolysis might yield more active carboxylic acid derivatives.

Future Research Directions

Further studies are necessary to evaluate this compound's pharmacokinetics, toxicity, and efficacy:

  • In Vitro Studies:

    • Screening against bacterial strains or cancer cell lines.

    • Enzyme inhibition assays to identify molecular targets.

  • In Vivo Studies:

    • Testing in animal models for efficacy and safety profiling.

  • Computational Modeling:

    • Docking studies to predict binding affinities with biological targets.

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